molecular formula C17H14N6O B14936173 N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide

N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide

Katalognummer: B14936173
Molekulargewicht: 318.33 g/mol
InChI-Schlüssel: UDMILBXJVGWIDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features both indole and tetrazole functional groups. Compounds containing these groups are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an aldehyde or ketone.

    Tetrazole Formation: The tetrazole ring can be formed by the reaction of an azide with a nitrile in the presence of a catalyst.

    Coupling Reaction: The final step involves coupling the indole and tetrazole derivatives with a benzamide moiety, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, often leading to the formation of oxindole derivatives.

    Reduction: Reduction of the nitro group (if present) on the benzamide can lead to the corresponding amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, especially at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted tetrazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The indole and tetrazole rings could interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1-methyl-1H-indol-3-yl)-2-(1H-tetrazol-1-yl)benzamide: Similar structure but with the indole nitrogen at a different position.

    N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

N-(1-methyl-1H-indol-4-yl)-2-(1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Eigenschaften

Molekularformel

C17H14N6O

Molekulargewicht

318.33 g/mol

IUPAC-Name

N-(1-methylindol-4-yl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H14N6O/c1-22-10-9-12-14(6-4-8-15(12)22)19-17(24)13-5-2-3-7-16(13)23-11-18-20-21-23/h2-11H,1H3,(H,19,24)

InChI-Schlüssel

UDMILBXJVGWIDS-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=CC=C3N4C=NN=N4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.